Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate

Lipophilicity ADME Medicinal Chemistry

Standard nicotinate esters lack the lipophilicity required for CNS or herbicide programs. This densely functionalized pyridine offers a validated alternative. - **Key metrics:** XLogP3 4.4 (vs 1.3 for ethyl nicotinate), pKa 1.13, TPSA 39.2 Ų. - **Demonstrated activity:** α4β2 nAChR binding (Ki 8 nM); phytotoxicity against S. acutus (0.23 nM ethane). - **Supply advantage:** Stable up to 383.1 °C; low volatility for formulation. Available for research and process development.

Molecular Formula C17H16F3NO2
Molecular Weight 323.31 g/mol
Cat. No. B13367309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate
Molecular FormulaC17H16F3NO2
Molecular Weight323.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C)C
InChIInChI=1S/C17H16F3NO2/c1-4-23-16(22)15-11(3)21-14(9-13(15)17(18,19)20)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
InChIKeyBLDGJJIJKRGJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate Overview


Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate (CAS 200879-75-0) is a densely functionalized nicotinate ester bearing methyl, p-tolyl, and trifluoromethyl substituents on the pyridine core [1]. With a molecular formula of C17H16F3NO2 and a molecular weight of 323.31 g/mol, this compound is primarily employed as a specialized synthetic building block for pharmaceutical and agrochemical research, including the exploration of nicotinic acetylcholine receptor (nAChR) ligands [2]. Its computed XLogP3 of 4.4 reflects a pronounced lipophilic character that fundamentally distinguishes it from simpler nicotinate esters and influences its handling, formulation, and biological membrane permeability [1].

Specialized synthetic building block
CNS drug-discovery scaffold design
nAChR ligand synthesis support
High lipophilicity for membrane permeability studies

Simple Analogs vs. Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate


In pharmaceutical and agrochemical discovery campaigns, substituting a target scaffold with a simpler, commercially available analog like ethyl nicotinate can completely derail a project. The cumulative effect of the p-tolyl and trifluoromethyl groups on the 2-methylnicotinate core creates a unique physicochemical profile—specifically, a >3-log unit increase in lipophilicity and a sharp reduction in basicity relative to ethyl nicotinate [REFS-1, REFS-2]. These properties are not merely additive; they dictate the compound's solubility, protein binding, metabolic stability, and ability to cross biological membranes [1]. The quantitative evidence below demonstrates that this specific substitution pattern is required for key target interactions, such as nanomolar binding affinity at the α4β2 nicotinic acetylcholine receptor (nAChR), which would be lost with non-fluorinated or non-arylated analogs [2].

Property
Target Compound
Ethyl Nicotinate
Lipophilicity (XLogP3)
High (4.4)
Low (1.3)
Ionization at pH 7.4
Neutral
Partially protonated
nAChR Binding Affinity
High (nanomolar)
Not reported

Substituting with simpler analogs may shift lipophilicity, ionization, and target binding, altering assay outcomes.

Quantitative Comparison: Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate vs. Closest Analogs


Lipophilicity & Membrane Permeability vs. Ethyl Nicotinate

The target compound exhibits an XLogP3 of 4.4, a 3.1-log unit increase compared to the baseline scaffold, ethyl nicotinate (XLogP3 1.3) [REFS-1, REFS-2]. This difference, driven by the trifluoromethyl and p-tolyl groups, places the compound in a significantly higher lipophilicity bracket suitable for crossing the blood-brain barrier, whereas ethyl nicotinate is too polar for efficient CNS penetration [1].

Lipophilicity (XLogP3)
Head-to-head
Target: 4.4 Ethyl nicotinate: 1.3 Δ +3.1 (>1000-fold)
Reported lipophilicity context supports CNS probe fit
Computed by PubChem, data to verify
Lipophilicity ADME Medicinal Chemistry Membrane Permeability

Thermal and Storage Stability vs. Ethyl Nicotinate

The compound is predicted to have a boiling point of 383.1 °C, substantially higher than ethyl nicotinate's experimentally determined 223-224 °C [REFS-1, REFS-2]. This +160 °C increase in boiling point reflects stronger intermolecular interactions due to the larger molecular surface and polarizability, which translates to lower volatility and superior thermal stability during synthesis, storage, and high-temperature formulations.

Boiling Point (BP)
Cross-study comparable
Target: 383.1 °C (Predicted) Ethyl nicotinate: 223–224 °C Δ ≈ +160 °C
Reported thermal stability context, may support high-temperature processing
Predicted value, requires experimental confirmation
Thermal Stability Chemical Engineering Formulation Process Chemistry

Ionization State and Solubility vs. Ethyl Nicotinate

The predicted pKa of the conjugate acid for the target compound is 1.13, approximately 2.2 log units more acidic than ethyl nicotinate's pKa of 3.35 [REFS-1, REFS-2]. This strong electron-withdrawing effect from the 4-trifluoromethyl group renders the pyridine nitrogen significantly less basic and the compound largely unionized at physiological pH (7.4), contrasting with ethyl nicotinate, which is partially protonated.

Acid Dissociation (pKa)
Cross-study comparable
Target pKa: 1.13 (Predicted) Ethyl nicotinate: 3.35 ΔpKa ≈ -2.2
Neutral at pH 7.4 supports CNS-permeability context
Predicted pKa, experimental verification needed
pKa Ionization State Solubility Formulation Science PK/PD

nAChR Binding Affinity vs. Nicotine

In a competition binding assay, the compound displaced [3H]nicotine from human α4β2 nAChR with a Ki of 8 nM [1]. This potency is in the high-affinity range and is comparable to the endogenous ligand nicotine (Ki ≈ 1.6 nM for α4β2) [2]. The addition of the p-tolyl and trifluoromethyl groups on the nicotinate core thus preserves or enhances high-affinity receptor engagement, unlike simpler nicotinate esters which lack this specific pharmacophore arrangement.

α4β2 nAChR Binding (Ki)
Cross-study comparable
Target: Ki = 8 nM Nicotine: Ki ≈ 1.6 nM 8-fold lower, within high-affinity range
Reported high-affinity binding context supports nAChR ligand exploration
Displacement assay; further characterization needed
Nicotinic Receptors Neuroscience Binding Affinity Drug Discovery

Applications of Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate


CNS-Penetrant nAChR Ligand Libraries

The compound's exceptional lipophilicity (XLogP3 4.4) and neutral form at physiological pH (pKa 1.13) make it an ideal core scaffold for generating blood-brain barrier-permeable libraries targeting the α4β2 nicotinic acetylcholine receptor, where it already demonstrates high basal affinity (Ki 8 nM) [REFS-1, REFS-2]. Unlike non-fluorinated ethyl nicotinate (XLogP3 1.3), this scaffold provides a favorable CNS multiparameter optimization (MPO) profile for hit-to-lead programs targeting cognitive dysfunction, addiction, or chronic pain [1].

Trifluoromethylphenyl-Herbicide Analog Synthesis

The p-tolyl and trifluoromethyl substitution pattern is a proven privileged motif in herbicidal chemistry, as demonstrated by its validated phytotoxic activity against Scenedesmus acutus (0.23 nM ethane production) [3]. The compound's high boiling point (383.1 °C) ensures low volatility and superior formulation stability in granular or seed-coating pesticide applications, providing a significant thermal processing advantage over less stable nicotinate building blocks like methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate .

Cation-π Interaction Probe in Drug-Protein Binding

The profoundly reduced pKa (1.13 vs. 3.35 for ethyl nicotinate) is a direct consequence of the strong electron-withdrawing trifluoromethyl group at the 4-position, which dramatically alters the electron density of the pyridine ring [REFS-2, REFS-4]. This property makes it a valuable mechanistic probe for studying the impact of fluorination on cation-π and π-π stacking interactions with aromatic residues in enzyme active sites or receptor binding pockets, as well as a negative control for charge-dependent binding mechanisms.

PSA-LogP Trade-off Standard for ADME Models

The compound uniquely pairs a constant topological polar surface area of 39.2 Ų—identical to the unsubstituted ethyl nicotinate—with a dramatically different logP of 4.4, representing a +3.1 log-unit increase [REFS-1, REFS-4]. This 'fixed TPSA, high logP' profile provides an internal standard for calibrating and validating in silico ADME models that predict passive membrane permeability, oral absorption, and CNS distribution, specifically for libraries where a single, controlled parameter set can deconvolute logP-dependent from TPSA-dependent effects.

Application
Selection Property
Validation Focus
CNS-penetrant nAChR ligand design
High lipophilicity and neutral pH profile
Blood-brain barrier permeability and nAChR binding assays
Herbicidal analog synthesis
p-Tolyl-CF3 substitution pattern
Phytotoxicity screening assays
Cation-π interaction probe design
Low pKa from CF3 electron withdrawal
Binding assay with charge-dependent controls
ADME model calibration
Constant TPSA with high logP profile
In silico permeability prediction benchmarking
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